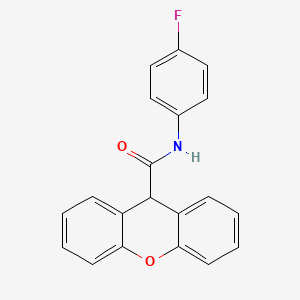
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide, also known as FLURA-2, is a fluorescent calcium indicator that is widely used in scientific research. This compound is highly sensitive to changes in intracellular calcium levels and is commonly used to study calcium signaling in cells.
科学的研究の応用
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is widely used in scientific research to study calcium signaling in cells. This compound is highly sensitive to changes in intracellular calcium levels and can be used to monitor calcium signaling in real-time. N-(4-fluorophenyl)-9H-xanthene-9-carboxamide has been used to study calcium signaling in a variety of cell types, including neurons, muscle cells, and immune cells. This compound has also been used to study the effects of drugs on calcium signaling and to screen for potential drug targets.
作用機序
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide works by binding to calcium ions in the cytoplasm of cells. When N-(4-fluorophenyl)-9H-xanthene-9-carboxamide binds to calcium ions, it undergoes a conformational change that results in a shift in its fluorescence spectrum. This shift in fluorescence can be detected using a fluorescence microscope or a fluorometer. The intensity of the fluorescence signal is proportional to the concentration of calcium ions in the cell.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is a relatively safe compound that does not have any known toxic effects on cells. However, it is important to note that N-(4-fluorophenyl)-9H-xanthene-9-carboxamide can interfere with some cellular processes, such as the function of certain ion channels. Additionally, N-(4-fluorophenyl)-9H-xanthene-9-carboxamide can be toxic to cells at high concentrations, so it is important to use this compound at appropriate concentrations.
実験室実験の利点と制限
One of the main advantages of N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is its high sensitivity to changes in intracellular calcium levels. This makes it a powerful tool for studying calcium signaling in cells. Additionally, N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is relatively easy to use and can be used in a variety of cell types. However, there are some limitations to using N-(4-fluorophenyl)-9H-xanthene-9-carboxamide. For example, this compound is not suitable for long-term imaging experiments, as it can be toxic to cells at high concentrations. Additionally, N-(4-fluorophenyl)-9H-xanthene-9-carboxamide can interfere with some cellular processes, so it is important to use this compound with caution.
将来の方向性
There are many potential future directions for research involving N-(4-fluorophenyl)-9H-xanthene-9-carboxamide. One area of research is the development of new fluorescent calcium indicators that are more sensitive and specific than N-(4-fluorophenyl)-9H-xanthene-9-carboxamide. Additionally, researchers could use N-(4-fluorophenyl)-9H-xanthene-9-carboxamide to study the effects of drugs on calcium signaling in different cell types. Finally, N-(4-fluorophenyl)-9H-xanthene-9-carboxamide could be used to study the role of calcium signaling in various disease states, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is a powerful tool for studying calcium signaling in cells. This compound is highly sensitive to changes in intracellular calcium levels and can be used to monitor calcium signaling in real-time. N-(4-fluorophenyl)-9H-xanthene-9-carboxamide has many advantages for lab experiments, including its ease of use and versatility. However, it is important to use this compound with caution and to be aware of its limitations. Overall, N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is a valuable tool for researchers studying calcium signaling in cells and has many potential applications in scientific research.
合成法
The synthesis of N-(4-fluorophenyl)-9H-xanthene-9-carboxamide involves several steps. First, 4-fluoroaniline is reacted with phosgene to form 4-fluorophenyl isocyanate. This intermediate is then reacted with 9-hydroxyxanthene-9-carboxylic acid to form N-(4-fluorophenyl)-9H-xanthene-9-carboxamide. The synthesis of N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is a complex process that requires expertise in organic chemistry.
特性
IUPAC Name |
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO2/c21-13-9-11-14(12-10-13)22-20(23)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLPBTQUECYLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)



![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)
![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)

![N'-[(3,4,5-triethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5856044.png)
![3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5856046.png)
